molecular formula C28H26N2O7 B112733 Benzyl (S)-(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxo-1-((4-(benzyloxy)phenyl)methyl)ethyl)carbamate CAS No. 52773-66-7

Benzyl (S)-(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxo-1-((4-(benzyloxy)phenyl)methyl)ethyl)carbamate

Cat. No.: B112733
CAS No.: 52773-66-7
M. Wt: 502.5 g/mol
InChI Key: YFQGJQWXLNZGIA-DEOSSOPVSA-N
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Description

Benzyl (S)-(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxo-1-((4-(benzyloxy)phenyl)methyl)ethyl)carbamate is a useful research compound. Its molecular formula is C28H26N2O7 and its molecular weight is 502.5 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s known that this compound is used in peptide synthesis , suggesting that its targets could be specific amino acids or peptide chains in proteins.

Mode of Action

Z-TYR(BZL)-OSU is a carbamate ester , which are known to react with amines to form amide bonds . This suggests that Z-TYR(BZL)-OSU could interact with its targets by forming amide bonds, thereby modifying the structure and function of the target proteins.

Biochemical Pathways

Given its role in peptide synthesis , it’s plausible that it could affect protein synthesis and degradation pathways, and potentially influence the function of any proteins it modifies.

Pharmacokinetics

As a carbamate ester , it’s likely that it would be absorbed in the gastrointestinal tract if orally administered, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in urine.

Result of Action

The molecular and cellular effects of Z-TYR(BZL)-OSU’s action would depend on the specific proteins it targets and modifies. By forming amide bonds with these proteins , it could potentially alter their structure and function, leading to changes in cellular processes and responses.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of Z-TYR(BZL)-OSU. For instance, the rate of amide bond formation could be influenced by the pH of the environment . Additionally, the stability of the compound could be affected by temperature and the presence of other reactive substances.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-2-(phenylmethoxycarbonylamino)-3-(4-phenylmethoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O7/c31-25-15-16-26(32)30(25)37-27(33)24(29-28(34)36-19-22-9-5-2-6-10-22)17-20-11-13-23(14-12-20)35-18-21-7-3-1-4-8-21/h1-14,24H,15-19H2,(H,29,34)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQGJQWXLNZGIA-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C(CC2=CC=C(C=C2)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)[C@H](CC2=CC=C(C=C2)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90200754
Record name Benzyl (S)-(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxo-1-((4-(benzyloxy)phenyl)methyl)ethyl)carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52773-66-7
Record name Carbamic acid, [(1S)-2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxo-1-[[4-(phenylmethoxy)phenyl]methyl]ethyl]-, phenylmethyl ester
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URL https://commonchemistry.cas.org/detail?cas_rn=52773-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl (S)-(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxo-1-((4-(benzyloxy)phenyl)methyl)ethyl)carbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052773667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyl (S)-(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxo-1-((4-(benzyloxy)phenyl)methyl)ethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90200754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl (S)-[2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxo-1-[[4-(benzyloxy)phenyl]methyl]ethyl]carbamate
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